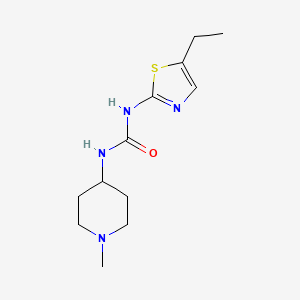![molecular formula C17H21N3O2 B7592400 Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD is a chemical compound that belongs to the class of oxadiazoles. It has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The compound has shown promising results in preclinical studies, and its potential applications are being explored in ongoing research.
Wirkmechanismus
The mechanism of action of AZD is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, AZD may increase the levels of neurotransmitters, which can improve cognitive function and memory.
Biochemical and physiological effects:
AZD has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of AZD is that it is relatively easy to synthesize and purify, which makes it suitable for use in lab experiments. However, one of the limitations of AZD is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Zukünftige Richtungen
There are several future directions for research on AZD. One area of research is to further explore the compound's potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative disorders. Another area of research is to investigate the compound's potential applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes. Additionally, further research is needed to fully understand the compound's mechanism of action and to design experiments that can accurately measure its effects.
Synthesemethoden
The synthesis of AZD involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 2-chloro-N-(azocan-1-yl)benzamide in the presence of triethylamine. The reaction yields a white solid, which is then purified by recrystallization. The purity of the compound is confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
AZD has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, AZD has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, AZD has been studied for its potential applications in the development of organic semiconductors and light-emitting diodes. In agriculture, AZD has been explored for its potential use as a pesticide.
Eigenschaften
IUPAC Name |
azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-18-16(22-19-13)14-9-5-6-10-15(14)17(21)20-11-7-3-2-4-8-12-20/h5-6,9-10H,2-4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMWOYXVBNEURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2C(=O)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

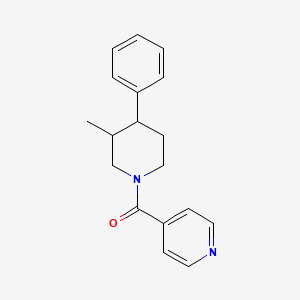
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)
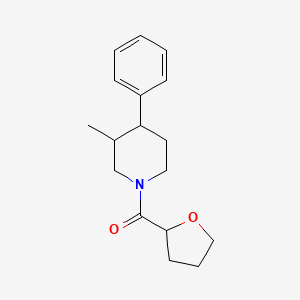
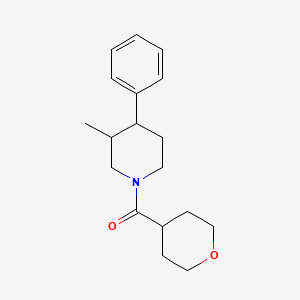


![2-Azabicyclo[2.2.1]heptan-2-yl-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B7592371.png)


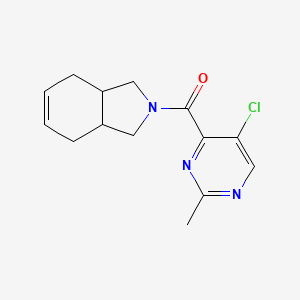
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)
